molecular formula C11H11N3O3 B2767155 N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide CAS No. 1396759-62-8

N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide

Cat. No.: B2767155
CAS No.: 1396759-62-8
M. Wt: 233.227
InChI Key: FRDCOBODSIPCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide (CAS 1396759-62-8) is a chemical compound for research use, with a molecular formula of C11H11N3O3 and a molecular weight of 233.22 g/mol . This molecule is a hybrid compound incorporating two pharmacologically significant heterocyclic scaffolds: a furan ring and a pyrazine-2-carboxamide moiety. The furan ring is a versatile five-membered aromatic heterocycle known for its electron-rich nature, which facilitates various interactions with biological targets, such as hydrogen bonding and π-π stacking . Furan-containing compounds have demonstrated a wide spectrum of bioactivities in scientific research, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The pyrazine carboxamide moiety is another privileged structure in medicinal chemistry. Notably, trisubstituted pyrazine compounds sharing the pyrazine-2-carboxamide core have been identified as potent, allosteric inhibitors of the NS2B-NS3 protease in Flaviviruses such as Zika, Dengue, and West Nile virus . These inhibitors have shown promising antiviral activity in both cellular and animal models of infection . The integration of the furan and pyrazine carboxamide structures into a single molecule makes this compound a valuable scaffold for exploring structure-activity relationships in various drug discovery programs. Its potential applications include serving as a building block in the synthesis of novel antiviral or antimicrobial agents, or as a core structure for the development of protease inhibitors. Researchers can utilize this compound for hit-to-lead optimization, biochemical assay development, and target identification studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-10(8-1-4-17-7-8)6-14-11(16)9-5-12-2-3-13-9/h1-5,7,10,15H,6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDCOBODSIPCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CNC(=O)C2=NC=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-(furan-3-yl)-2-hydroxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide and its derivatives exhibit significant antitumor properties. In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and leukemia (HL-60) cells. The selectivity ratios suggest that these compounds could be developed into effective anticancer agents, highlighting their potential in cancer therapy.

Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets. The furan ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing protein conformation and function. Additionally, the hydroxyl and carboxamide groups can participate in hydrogen bonding, which may modulate enzyme or receptor activity.

Biological Research

Enzyme Interactions
this compound serves as a candidate for studying enzyme interactions and receptor binding due to its unique structure. Its ability to form hydrogen bonds and engage in π-π stacking makes it suitable for investigations into various biological pathways.

Potential as a Drug Candidate
Given its structural features, the compound shows promise as a drug candidate for treating conditions associated with enzyme dysregulation or receptor malfunction. Its potential applications extend to therapeutic areas such as inflammation and metabolic disorders.

Industrial Applications

Synthesis of Specialty Chemicals
In the chemical industry, this compound can be utilized as a building block for synthesizing more complex molecules. Its unique properties allow for the development of specialty chemicals used in various applications, including agrochemicals and pharmaceuticals.

Case Studies

Several studies have documented the biological activity of compounds related to this compound:

  • Anticancer Studies : A study evaluated the cytotoxic effects of similar benzamide derivatives on various cancer cell lines, revealing selective toxicity and potential as anticancer agents.
  • Enzyme Modulation Research : Investigations into the enzyme interactions highlighted the compound's ability to modulate enzyme activity through specific binding interactions, suggesting its utility in drug development.
  • Industrial Synthesis Applications : The compound has been explored as a precursor for synthesizing novel heterocyclic compounds that find applications in pharmaceuticals and agrochemicals, showcasing its versatility in industrial chemistry.

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Analogues and Anti-Mycobacterial Activity

Pyrazine-2-carboxamide derivatives are a well-explored class of anti-tubercular agents. Key analogues and their activities are summarized below:

Compound Substituent Activity (IC₅₀/MIC) Cytotoxicity Source
A 4-(Trifluoromethyl)phenyl MIC = 2 mg L⁻¹ Not reported
B 2-Bromo-3-methylphenyl MIC = 2 mg L⁻¹ Not reported
C 3-Iodo-4-methylphenyl MIC = 2 mg L⁻¹ Not reported
D 5-(tert-Butyl)-6-chloro-3-iodo-4-methylphenyl IC₅₀ = 0.728 mg mL⁻¹ Non-toxic to HEK-293 cells
E 2-(Piperazin-1-yl)ethyl MIC = 12.2 mg mL⁻¹ Non-toxic to HEK-293 cells
F 2-Morpholinoethyl MIC = 8.0 mg mL⁻¹ Non-toxic to HEK-293 cells
Target 2-(Furan-3-yl)-2-hydroxyethyl Data not available Data not available N/A

Key Observations :

  • Halogenated aryl substituents (e.g., A–C ) enhance anti-mycobacterial activity, likely due to increased lipophilicity and membrane penetration .
  • Piperazine/morpholine-containing derivatives (E , F ) exhibit moderate activity, suggesting that bulky substituents may hinder target engagement .
  • The furan substituent in the target compound introduces a heterocyclic oxygen, which could modulate solubility and hydrogen-bonding interactions compared to halogenated analogues. However, the lack of direct activity data limits mechanistic conclusions.

Anti-Inflammatory and Antimalarial Analogues

  • Antimalarial Hybrids : Hybrids like N-(2-hydroxyethyl)pyrazine-2-carboxamide (19 in ) show moderate activity, but their efficacy depends on boronate ester formation, a feature absent in the target compound .

Biological Activity

N-[2-(Furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to the biological activity of this compound, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound can be described structurally as follows:

  • Furan moiety : Contributes to the compound's reactivity and biological activity.
  • Pyrazine ring : Known for its role in various pharmacological activities.
  • Hydroxyethyl group : Enhances solubility and bioavailability.

Antimicrobial Activity

  • Mechanism of Action : The furan ring in this compound is known to interact with bacterial cell membranes, potentially disrupting their integrity. Studies have shown that derivatives of furan exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
  • Efficacy Studies : In vitro studies have demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) comparable to other known antibacterial agents. For example, furan derivatives have shown MIC values as low as 64 µg/mL against E. coli .

Anticancer Activity

  • Inhibition of Cancer Cell Proliferation : Research indicates that compounds with pyrazine scaffolds exhibit significant cytotoxicity against various cancer cell lines. For instance, pyrazole-furan carboxamide analogues have been reported to inhibit Akt1, a key player in cancer cell survival pathways, with IC50 values around 30.4 nM .
  • Case Studies : A specific study highlighted the effectiveness of pyrazine derivatives in inhibiting tumor growth in animal models, demonstrating their potential as therapeutic agents in cancer treatment .

Comparative Efficacy Table

CompoundTarget Pathogen/Cell LineMIC/IC50 ValueReference
This compoundEscherichia coli64 µg/mL
Pyrazole-furan carboxamide analogueHCT116 (colon cancer)30.4 nM
Furan derivativeStaphylococcus aureusNot specified

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways, such as Akt and uPA (urokinase plasminogen activator), which are critical in cancer metastasis .
  • Membrane Disruption : The interaction of the furan moiety with bacterial membranes suggests a mechanism where the compound compromises membrane integrity, leading to cell death.

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to explore:

  • In vivo studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity against specific targets.
  • Clinical Trials : To evaluate its potential as a novel antimicrobial or anticancer agent in clinical settings.

Q & A

Q. What are the key synthetic methodologies for preparing N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide?

The synthesis typically involves amide coupling reactions between pyrazine-2-carboxylic acid derivatives and functionalized furan-containing amines. For example:

  • Step 1 : Activation of pyrazine-2-carboxylic acid using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) .
  • Step 2 : Reaction with 2-(furan-3-yl)-2-hydroxyethylamine under inert conditions.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Key parameters include temperature control (e.g., 0–25°C to prevent side reactions) and stoichiometric optimization of coupling agents .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR can identify the furan protons (δ 6.3–7.5 ppm) and pyrazine carboxamide carbonyl (δ ~165 ppm). Hydroxyethyl protons appear as a multiplet near δ 3.5–4.5 ppm .
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and hydroxyl groups (~3300 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS can confirm the molecular ion peak (e.g., m/z calculated for C12_{12}H12_{12}N3_{3}O3_{3}: 261.09) .

Q. What solubility considerations are critical for in vitro assays?

  • The compound’s solubility depends on pH and salt form. For instance, hydrochloride salts enhance aqueous solubility (e.g., 10–15 mg/mL in water) .
  • Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in buffered media (PBS, pH 7.4). Precipitation risks increase at high concentrations (>1 mM) .

Q. How can researchers validate purity for biological testing?

  • HPLC : Use a C18 column with UV detection at 254 nm. A purity threshold of ≥95% is recommended, with retention time matching analytical standards .
  • Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .

Q. What are the stability profiles under varying storage conditions?

  • Short-term : Stable in DMSO at –20°C for 6 months (avoid freeze-thaw cycles).
  • Long-term : Lyophilized powders stored under argon at –80°C show minimal degradation over 12 months .
  • Monitor degradation via TLC or HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Modification : Replace the furan-3-yl group with other heterocycles (e.g., thiophene or pyridine) to assess changes in target binding .
  • Hydroxyethyl Chain : Introduce methyl or fluorine substituents to modulate hydrophobicity and metabolic stability .
  • In Silico Docking : Use tools like AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs) .

Q. What crystallographic methods resolve structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction : Use SHELX software for refinement. Key parameters include:
    • Space group: Monoclinic (e.g., P21_1/c).
    • Bond angles: Pyrazine-furan dihedral angles (~85–90°) influence molecular packing .
  • Hydrogen Bonding : Weak C–H⋯N interactions stabilize the crystal lattice, detectable at 100 K .

Q. How to address contradictory bioactivity data across cell lines?

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify off-target effects.
  • Mechanistic Profiling : Use phosphoproteomics or RNA-seq to compare signaling pathways in responsive vs. resistant cell lines .
  • Metabolic Stability Assays : Evaluate cytochrome P450 interactions to rule out pharmacokinetic variability .

Q. What computational strategies predict metabolic pathways?

  • ADMET Prediction : Tools like SwissADME calculate topological polar surface area (TPSA ~90 Ų), suggesting moderate blood-brain barrier permeability .
  • Metabolite Identification : Simulate Phase I oxidation (e.g., furan ring hydroxylation) and Phase II glucuronidation using Schrödinger’s Metabolite Module .

Q. How to design enantioselective synthesis for chiral derivatives?

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL catalysts during amide coupling to induce asymmetry in the hydroxyethyl group .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
  • Circular Dichroism (CD) : Validate enantiomeric excess (>90%) by comparing Cotton effects at 220–250 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.